REACTION_CXSMILES
|
[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
100.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Te](O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Te](O)(O)=O
|
Name
|
H2TeO4.2H2O
|
Quantity
|
688.92 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO3
|
Quantity
|
532.83 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.5 (± 12.5) mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
H2TeO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve in 1000 ml
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
100.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Te](O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Te](O)(O)=O
|
Name
|
H2TeO4.2H2O
|
Quantity
|
688.92 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO3
|
Quantity
|
532.83 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2TeO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.5 (± 12.5) mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
H2TeO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve in 1000 ml
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |